

comparative study of the hydration of Cu(II) versus other transition metal ions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hexaaquacopper(II)

Cat. No.: B1237508

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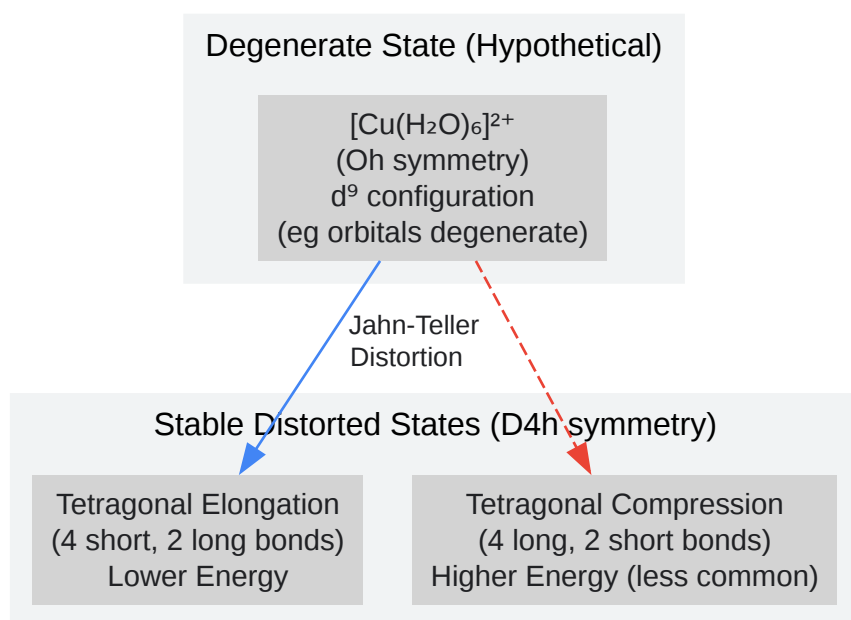
Coordination Number and Geometry

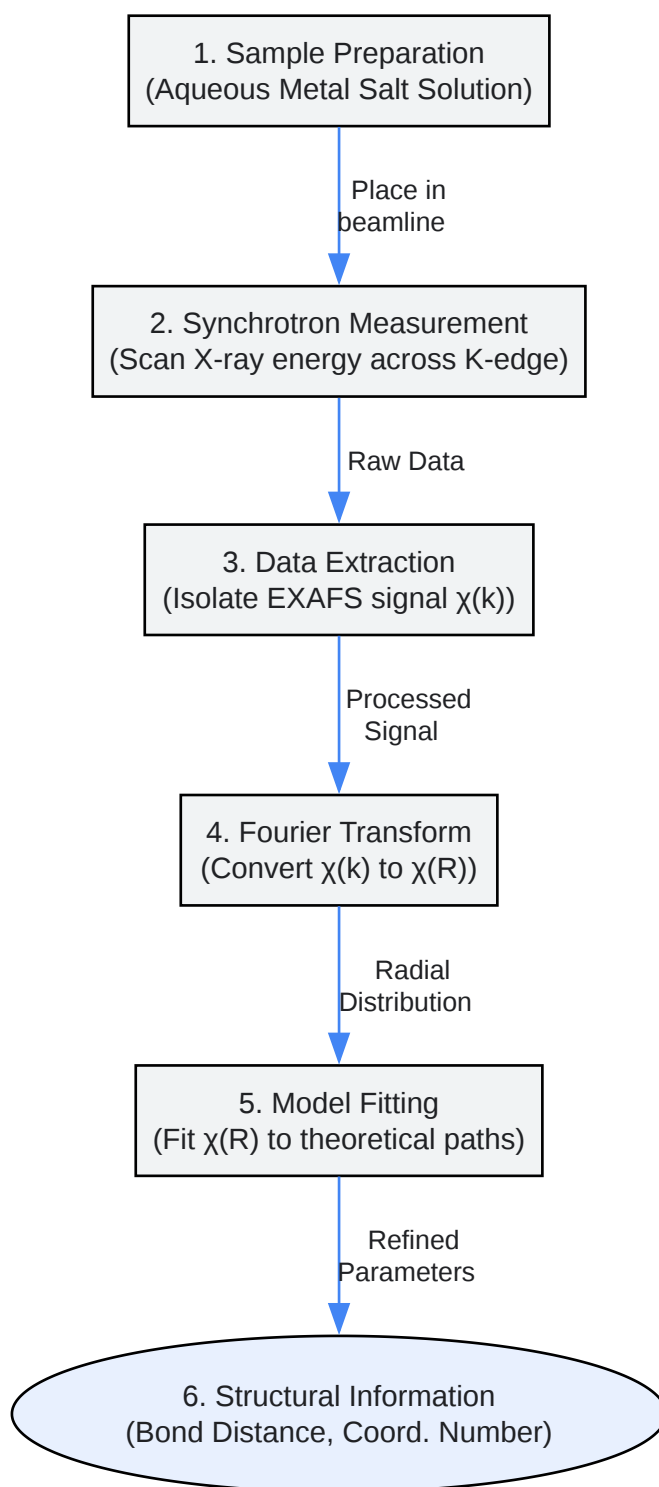
For most divalent first-row transition metal ions, the primary hydration shell consists of six water molecules arranged in a regular octahedral geometry.[1][2] However, the Cu(II) ion is a notable exception. Its d^9 electronic configuration in an octahedral field leads to a degenerate ground state, which is unstable. To remove this degeneracy and lower the overall energy, the complex undergoes a tetragonal distortion, known as the Jahn-Teller effect.

This distortion results in a $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ complex with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds.[3] The energy barrier between different possible distortion axes is low, leading to a dynamic situation where the coordination number can fluctuate, and five-coordinate square pyramidal structures are also considered highly probable in aqueous solution.[2][4]

Logical Relationship: The Jahn-Teller Effect in $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$

The following diagram illustrates the energetic splitting and structural distortion of the **hexaaquacopper(II)** ion from a hypothetical regular octahedral geometry to the more stable, tetragonally distorted geometry.





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References

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- To cite this document: BenchChem. [comparative study of the hydration of Cu(II) versus other transition metal ions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237508#comparative-study-of-the-hydration-of-cu-ii-versus-other-transition-metal-ions]

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